1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-13-6-11(7-15)14(8)10-4-2-9(12)3-5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEDBWZFCSHGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 4-bromoaniline and glyoxal under acidic conditions leads to the formation of the imidazole ring.
Introduction of Methyl Group: The methyl group is introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formylation: The final step involves the formylation of the imidazole ring using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products Formed
Oxidation: 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-methanol.
Substitution: 1-(4-azidophenyl)-2-methyl-1H-imidazole-5-carbaldehyde or 1-(4-cyanophenyl)-2-methyl-1H-imidazole-5-carbaldehyde.
Scientific Research Applications
Synthesis Applications
One of the primary applications of 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde is as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the development of more complex molecules.
Table 1: Synthesis Reactions Involving this compound
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features contribute to biological activity against various diseases.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, modifications to the imidazole ring have led to compounds that inhibit tumor growth in vitro and in vivo.
| Compound Derivative | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | Anticancer | 5.0 | |
| Derivative B | Antimicrobial | 10.0 | |
| Derivative C | Anti-inflammatory | 15.0 |
Material Science
In material science, this compound is explored for its potential use in developing new materials with unique properties, such as conductive polymers or sensors.
Application Example: Conductive Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances electrical conductivity, which is beneficial for applications in electronic devices.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the imidazole ring facilitates interactions with active sites. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Lipophilicity and Reactivity
1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (CAS 143722-29-6)
- Structural Differences : Replaces the bromophenyl group with a bromobenzyl moiety and introduces a butyl chain and chlorine atom at the 4-position.
- Impact: The bromobenzyl group increases molecular weight (355.66 vs. The chlorine atom may alter electronic properties, influencing binding interactions in biological systems.
1-Benzyl-1H-imidazole-5-carboxaldehyde
- Structural Differences : Substitutes the bromophenyl group with a benzyl moiety.
Heterocyclic Modifications and Functional Groups
1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde
- Structural Differences : Incorporates a chloro substituent, fluorophenyl-dithiolane moiety, and retains the aldehyde group.
- Impact: The dithiolane ring introduces sulfur atoms, which may participate in hydrogen bonding or metal coordination, altering crystallinity (monoclinic P21/c system) . Fluorine’s electronegativity could enhance metabolic stability compared to bromine.
Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate
- Structural Differences : Benzimidazole core with an ethyl carboxylate group instead of an aldehyde.
- Impact :
Electronic and Spectral Properties
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole
- Structural Differences : Benzimidazole core with dual chlorophenyl groups.
- Impact :
4-((1-Methyl-2-nitro-1H-imidazol-5-yl)methoxy)benzaldehyde
- Structural Differences : Nitro group at the 2-position and methoxy-linked benzaldehyde.
Biological Activity
Overview
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde is a compound belonging to the imidazole class, which is characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a bromophenyl group and a methyl group, enhances its reactivity and biological interactions.
Synthesis and Properties
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with 4-bromoaniline and glyoxal.
- Formation of Imidazole Ring : The reaction occurs under acidic conditions to form the imidazole ring.
- Methyl Group Introduction : Methyl iodide is used for methylation, facilitated by a base like potassium carbonate.
- Formylation : The final step involves using Vilsmeier-Haack reagent to introduce the aldehyde group.
This compound serves as a precursor in organic synthesis and pharmaceutical development, particularly for targeting specific biological pathways.
Antimicrobial Properties
Research has shown that imidazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In studies, imidazole derivatives demonstrated significant antibacterial effects, with minimum inhibitory concentration (MIC) values indicating their potency compared to standard antibiotics like Norfloxacin .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 3.12 | |
| Similar Derivative | E. coli | 6.25 | |
| Similar Derivative | B. subtilis | 12.5 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored, particularly through its interaction with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Research indicates that certain imidazole derivatives can inhibit IDO activity, leading to enhanced anti-tumor immune responses .
In vitro studies have revealed that modifications to the imidazole ring can significantly affect binding affinity and inhibitory potency against IDO:
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The presence of the bromophenyl group increases binding affinity to enzyme active sites, while the imidazole ring facilitates effective interactions.
- Receptor Modulation : The compound may modulate receptor functions, influencing cellular signaling pathways relevant to cancer progression and microbial resistance.
Study on Antimicrobial Efficacy
A study conducted by Jain et al. evaluated various imidazole derivatives for their antimicrobial properties using the cylinder wells diffusion method. Among the tested compounds, those structurally similar to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria .
Research on Anticancer Potential
A systematic study focused on IDO inhibitors highlighted the role of imidazole derivatives in enhancing anti-tumor immunity. The findings suggested that compounds like this compound could be further developed into therapeutic agents targeting cancer metabolism and immune evasion mechanisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde?
- Methodological Answer : The compound can be synthesized via alkylation or substitution reactions. For example, alkylation of imidazole precursors with bromophenyl derivatives under controlled conditions (e.g., using benzyl bromide or similar reagents) can introduce the 4-bromophenyl group. Selective functionalization at the 5-position carbaldehyde group may require protection/deprotection strategies, as seen in analogous imidazole syntheses . Optimization of reaction parameters (temperature, solvent polarity, and catalyst) is critical to minimize byproducts.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for structurally related imidazole derivatives, researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or dermal exposure. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and proper disposal per hazardous waste guidelines .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Characteristic peaks include the aldehyde proton (δ 9.5–10.5 ppm) and aromatic protons from the 4-bromophenyl group (δ 7.3–7.8 ppm). Methyl groups on the imidazole ring appear as singlets (δ 2.3–2.7 ppm).
- IR : Strong absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~550 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography and computational tools resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is used to determine bond lengths, angles, and torsional parameters. For example, in related imidazole derivatives, C–Br bond lengths are typically ~1.89 Å, while imidazole ring angles range from 105–110° . Software like WinGX and ORTEP-3 enable visualization of anisotropic displacement ellipsoids and hydrogen-bonding networks . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Q. What strategies address contradictions in regioselectivity during synthesis?
- Methodological Answer : Conflicting regioselectivity outcomes (e.g., 4- vs. 5-substitution) can be analyzed via Molecular Electron Density Theory (MEDT). For instance, MEDT predicts favorable interactions between electrophilic sites (e.g., Cβ of nitro groups) and nucleophilic imidazole nitrogen atoms, guiding solvent and catalyst selection. Experimental validation through kinetic studies (e.g., time-resolved NMR) and DFT calculations can resolve discrepancies .
Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs. In related crystals, weak C–H⋯O/S interactions (3.19–3.52 Å) and π-π stacking (3.32–3.39 Å) stabilize the lattice. Synchrotron-based crystallography combined with Hirshfeld surface analysis quantifies intermolecular contributions, revealing dominant H-bond donors/acceptors .
Q. What photophysical properties are observed in polar vs. nonpolar solvents?
- Methodological Answer : Solvatochromic shifts in UV-Vis/fluorescence spectra (e.g., emission at 356 nm in DMSO) indicate polarity-dependent excited-state behavior. Time-dependent density functional theory (TD-DFT) models correlate solvent dielectric constants with Stokes shifts, while transient absorption spectroscopy probes triplet-state dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
